molecular formula C12H13F2NO3 B14122305 Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate

Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate

Cat. No.: B14122305
M. Wt: 257.23 g/mol
InChI Key: VTOSETYORLPNKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate is an organic compound with a complex structure that includes an ethyl ester, an acetyl group, an amino group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate typically involves multiple steps. One common method starts with the preparation of the intermediate 5-acetyl-2-aminophenol. This intermediate is then reacted with ethyl 2,2-difluoroacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the nitro group can produce amines.

Scientific Research Applications

Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate can be compared to other similar compounds such as:

    Ethyl acetoacetate: Both compounds contain an ethyl ester group, but this compound has additional functional groups that confer unique properties.

    Acetylacetone: This compound also contains an acetyl group, but lacks the amino and fluorine groups present in this compound.

    Diethyl malonate: Similar in that it contains ester groups, but differs in its overall structure and reactivity.

Properties

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

ethyl 2-(5-acetyl-2-aminophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C12H13F2NO3/c1-3-18-11(17)12(13,14)9-6-8(7(2)16)4-5-10(9)15/h4-6H,3,15H2,1-2H3

InChI Key

VTOSETYORLPNKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)C(=O)C)N)(F)F

Origin of Product

United States

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